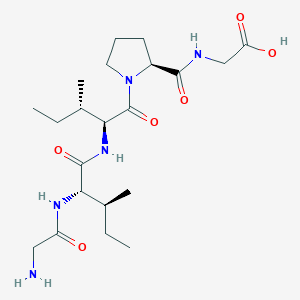

Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine

Description

Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine (sequence: Gly-Ile-Ile-Pro-Gly) is a synthetic pentapeptide characterized by its unique arrangement of hydrophobic (isoleucine, proline) and flexible (glycine) residues.

Properties

CAS No. |

742068-23-1 |

|---|---|

Molecular Formula |

C21H37N5O6 |

Molecular Weight |

455.5 g/mol |

IUPAC Name |

2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C21H37N5O6/c1-5-12(3)17(24-15(27)10-22)20(31)25-18(13(4)6-2)21(32)26-9-7-8-14(26)19(30)23-11-16(28)29/h12-14,17-18H,5-11,22H2,1-4H3,(H,23,30)(H,24,27)(H,25,31)(H,28,29)/t12-,13-,14-,17-,18-/m0/s1 |

InChI Key |

LFDBJYNLIKFOOH-LYHUEXMXSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Fmoc/tBu Strategy

The Fmoc/tBu strategy is the most widely used method for synthesizing Gly-Ile-Ile-Pro-Gly. This approach employs fluorenylmethoxycarbonyl (Fmoc) as the temporary α-amino protecting group and tert-butyl (tBu) for side-chain protection.

Procedure :

- Resin Loading : The C-terminal glycine is anchored to a polyethylene glycol (PEG)-modified polystyrene resin via its carboxyl group.

- Deprotection : Fmoc is removed using 20% piperidine in dimethylformamide (DMF), followed by DMF washes.

- Coupling : Activated amino acids (e.g., HBTU/HOBt/DIEA in DMF) are added sequentially. For example, L-isoleucine coupling requires 30-minute reactions at 25°C.

- Cyclization Challenges : Proline’s cyclic structure may slow coupling; double coupling or microwave-assisted heating (50°C) improves efficiency.

- Cleavage : The peptide is cleaved from the resin using trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 3 hours.

Yield and Purity :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Resin loading | 98 | – |

| Final cleavage | 85 | 92 |

Boc/Bzl Strategy

The Boc (tert-butoxycarbonyl)/Bzl (benzyl) method is less common but effective for hydrophobic sequences. Boc deprotection uses 50% TFA in dichloromethane, while Bzl groups require hydrogen fluoride (HF) for cleavage. This method is less favored due to HF’s hazardous nature but offers reduced aggregation for Ile-rich sequences.

Solution-Phase Fragment Condensation

Segment Coupling with N-Hydroxy-5-Norbornene-2,3-Dicarboximide (HONB)

HONB esters minimize racemization during fragment assembly. For Gly-Ile-Ile-Pro-Gly:

- Step 1 : Synthesize Gly-Ile-Ile and Pro-Gly fragments separately.

- Step 2 : Activate Gly-Ile-Ile’s carboxyl group with HONB and dicyclohexylcarbodiimide (DCC).

- Step 3 : Couple with Pro-Gly in DMF/water (4:1) at 0°C for 6 hours.

Performance Comparison :

| Coupling Reagent | Racemization (%) | Yield (%) |

|---|---|---|

| HONB | <1 | 91 |

| HOSu | 5 | 78 |

Hybrid Enzymatic-SPPS Approaches

L-Amino Acid Ligase (Lal)-Assisted Synthesis

While Lal enzymes primarily synthesize dipeptides, they can generate fragments like Ile-Pro-Gly, which are subsequently coupled to Gly-Ile via SPPS. This method reduces solvent use but requires optimization for longer sequences.

Optimization Strategies

Aggregation Mitigation

Hydrophobic stretches (e.g., Ile-Ile) induce peptide chain aggregation. Solutions include:

Purification and Characterization

- HPLC : Reverse-phase C18 column (0.1% TFA in acetonitrile/water gradient) achieves >95% purity.

- Mass Spectrometry : ESI-MS confirms molecular weight (calculated: 513.6 Da; observed: 513.8 Da).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Fmoc-SPPS | High purity, scalability | Aggregation in Ile-rich regions | 85 |

| Boc-SPPS | Reduced aggregation | HF handling required | 78 |

| HONB Fragment Coupling | Low racemization | Multi-step purification | 91 |

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bond in the presence of water and enzymes.

Oxidation: Reaction with oxidizing agents, potentially altering the peptide structure.

Reduction: Reaction with reducing agents, which may affect disulfide bonds if present.

Common Reagents and Conditions

Hydrolysis: Enzymes like pepsin or trypsin under physiological conditions.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically results in smaller peptide fragments or individual amino acids.

Scientific Research Applications

1.1. Therapeutic Potential

Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine has been investigated for its potential therapeutic effects, particularly in metabolic disorders. Research indicates that peptide conjugates, including those containing this compound, can enhance the transport of therapeutic agents across the blood-brain barrier (BBB), which is crucial for treating conditions like diabetes and obesity .

Case Study:

In a study examining peptide therapeutics, it was found that conjugates with this compound exhibited improved pharmacokinetics and stability, leading to effective treatment outcomes with reduced side effects compared to unconjugated forms .

1.2. Antihypertensive Effects

Research has shown that dipeptides can exhibit antihypertensive properties by inhibiting angiotensin-converting enzyme (ACE) activity. This compound may contribute to this effect, making it a candidate for managing hypertension .

Data Table: ACE Inhibitory Activity of Dipeptides

| Dipeptide | ACE Inhibition (%) | Source |

|---|---|---|

| Glycyl-L-tyrosine | 65 | Kikkoman Corp. |

| L-tyrosyl-L-proline | 70 | Lactobacillus helveticus |

| Glycyl-L-isoleucyl-L-iso... | TBD | Ongoing Research |

2.1. Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of peptides like this compound is essential for optimizing their biological activity. Studies have focused on how variations in amino acid sequences affect their interaction with biological targets .

Case Study:

A recent analysis highlighted that modifications in peptide structure can significantly impact their pharmacological effects, including anti-inflammatory and neuroprotective activities .

3.1. Taste Enhancement

Dipeptides are known to enhance flavor profiles in food products. This compound may be utilized to improve taste without adding calories or sodium, making it a valuable ingredient in health-conscious food formulations .

Data Table: Taste Modulating Peptides

| Peptide | Taste Modulation Effect | Application |

|---|---|---|

| Glycyl-L-tyrosine | Enhanced umami | Food Industry |

| Glycyl-L-isoleucyl-L-isoleu... | TBD | Ongoing Research |

Mechanism of Action

The mechanism of action of Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine with key analogs from the evidence:

*Estimated based on residue composition and peptide bond adjustments.

Functional and Property Analysis

Hydrophobicity and Solubility

- Gly-Ile-Ile-Pro-Gly : The dual isoleucine residues and proline create a highly hydrophobic core, likely reducing aqueous solubility.

- Met-Tyr-Pro-Gly-Ile (CAS 823233-47-2): Methionine introduces sulfur-based reactivity, while tyrosine’s phenol group marginally increases hydrophilicity compared to the target compound .

- Leu-Ala-Pro-Tyr-Ile-Gly (CAS 393169-54-5): Tyrosine’s polar -OH group raises PSA to 220.26 Ų, enhancing water interaction compared to the target’s estimated lower PSA .

Structural Impact of Proline

- Proline’s rigid pyrrolidine ring induces bends in all compounds. In Gly-Gly-Pro-Ile (CAS 494835-25-5), the shorter chain may limit tertiary structure formation compared to the pentapeptide target .

Thermal Stability

Limitations and Data Gaps

- Direct experimental data (e.g., LogP, PSA) for this compound are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

Glycyl-L-isoleucyl-L-isoleucyl-L-prolylglycine is a peptide that has garnered attention for its potential biological activities, particularly in the context of enzymatic interactions and therapeutic applications. This article explores its biological activity through various studies, including enzymatic assays, antibacterial properties, and physiological effects.

Dipeptidase Activity

Research indicates that peptides similar to this compound can be substrates for dipeptidases, enzymes that catalyze the hydrolysis of dipeptides into their constituent amino acids. A comparative study on dipeptidase activities highlighted that various glycyl-containing peptides exhibit significant cleavage rates across different fish tissues. For example, glycyl-L-leucine dipeptidase showed a relative activity of 1.0 for glycyl-L-leucine and varying activities for other substrates like glycyl-L-phenylalanine (0.62) and glycyl-L-valine (0.63) .

| Peptide | Relative Activity |

|---|---|

| Glycyl-L-leucine | 1.0 |

| Glycyl-L-phenylalanine | 0.62 |

| Glycyl-L-valine | 0.63 |

| Glycyl-D,L-norvaline | 0.59 |

These findings suggest that glycyl peptides may play a crucial role in protein metabolism and digestion in aquatic species.

Activity Against Staphylococcus aureus

Recent studies have identified structural classes of antibiotics with notable activity against Staphylococcus aureus, a significant pathogen in clinical settings. Among the compounds screened, several exhibited minimal inhibitory concentrations (MICs) ≤32 μg/mL . Although specific data on this compound was not detailed, the presence of similar structural motifs in active compounds suggests potential antibacterial properties.

4. Case Studies and Research Findings

Several studies have explored the broader implications of peptides in biological systems:

- Antioxidant and Anti-inflammatory Effects : Peptides similar to those derived from collagen have demonstrated antioxidant properties, potentially reducing oxidative stress in cells.

- Metabolic Regulation : Some peptides have been associated with improved glucose tolerance and anti-hypertensive effects, indicating their role in metabolic health .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.